Structural & Analytical Profiling of 2,8-Diazaspiro[5.5]undecane Dihydrochloride: A 3D-Scaffold for Medicinal Chemistry
Structural & Analytical Profiling of 2,8-Diazaspiro[5.5]undecane Dihydrochloride: A 3D-Scaffold for Medicinal Chemistry
Topic: Structural & Analytical Profiling of 2,8-Diazaspiro[5.5]undecane Dihydrochloride Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads
Executive Summary: The "Spiro" Advantage
In the modern pursuit of novel therapeutics, the "escape from flatland" has become a central dogma. While traditional aromatic scaffolds offer synthetic ease, they often suffer from poor solubility and limited three-dimensional vector exploration. 2,8-Diazaspiro[5.5]undecane dihydrochloride represents a high-value "privileged scaffold" that addresses these limitations.
This guide provides a comprehensive structural and analytical breakdown of this spirocyclic diamine. By enforcing a rigid, orthogonal orientation of its two piperidine rings, this scaffold allows for the precise positioning of pharmacophores in 3D space, enhancing selectivity for GPCRs and ion channels while improving physicochemical properties like metabolic stability and solubility.
Chemical Identity & Properties
The dihydrochloride salt form is the standard for handling and storage due to the hygroscopic nature and reactivity of the free secondary amine.
| Property | Specification |
| Chemical Name | 2,8-Diazaspiro[5.5]undecane dihydrochloride |
| CAS Number | 91188-28-2 (Salt form) |
| Molecular Formula | C₉H₁₈N₂[1][2][3] · 2HCl |
| Molecular Weight | 227.17 g/mol (Salt); 154.25 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Et₂O, Hexanes |
| pKa (Predicted) | ~10.5 (Secondary amines) |
| SMILES (Salt) | C1CC2(CCCNC2)CNC1.Cl.Cl |
Structural Analysis & Topology
Connectivity and Numbering
The core structure consists of two piperidine rings sharing a single quaternary carbon atom (C6). Unlike fused bicyclic systems (e.g., decalin), the spiro linkage forces the two rings to be perpendicular to each other.
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Symmetry: The molecule possesses C2 point group symmetry . This is critical for spectral analysis, as it simplifies the NMR signals (halving the number of expected unique peaks).
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Conformation: Both piperidine rings predominantly adopt a chair conformation . The spiro-fusion at C6 creates a rigid core that minimizes entropic penalties upon binding to protein targets.
Visualization of the Spiro-Core
The following diagram illustrates the connectivity and the orthogonal relationship between the two rings.
Figure 1: Connectivity map of 2,8-diazaspiro[5.5]undecane showing the central spiro-carbon (Red) and nitrogen centers (Blue).[2][3][4][5][6][7]
Spectroscopic Characterization
Due to the lack of a strong UV chromophore (only end-absorption <210 nm), NMR and MS are the primary tools for identification.
Nuclear Magnetic Resonance (NMR)
Solvent: D₂O or DMSO-d₆ is required due to the salt form. Symmetry Effect: Due to C2 symmetry, the protons/carbons on Ring 1 are chemically equivalent to those on Ring 2.
Predicted ¹H NMR (400 MHz, D₂O):
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δ 3.20 - 3.40 ppm (m, 8H): Protons α to Nitrogen (H1, H3, H7, H9). These appear as multiplets due to geminal and vicinal coupling.
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δ 1.80 - 2.00 ppm (m, 8H): Protons β/γ to Nitrogen (H4, H5, H10, H11).
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Note: In DMSO-d₆, the ammonium protons (NH₂⁺) would appear as a broad singlet around δ 9.0–9.5 ppm.
Predicted ¹³C NMR (100 MHz, D₂O):
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δ ~32 ppm: Quaternary Spiro Carbon (C6). This is the diagnostic signal; it will be significantly downfield from a standard CH₂ but upfield from C-N.
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δ ~42 ppm: Carbons α to Nitrogen (C1, C3, C7, C9).
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δ ~28 ppm: Carbons β to Nitrogen (C5, C11).
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δ ~21 ppm: Carbons γ to Nitrogen (C4, C10).
Mass Spectrometry (ESI-MS)
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Ionization Mode: Positive Electrospray (ESI+).
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Parent Ion: [M+H]⁺ = 155.15 m/z (Free base mass + H).
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Fragmentation: Common loss of NH₃ or ring-opening fragments may be observed at higher collision energies.
Analytical Protocol: Purity & Quality Control
Validating the purity of this scaffold is challenging due to its lack of UV absorbance. Standard HPLC-UV methods at 254 nm will fail.
Recommended Workflow
Method: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). Alternative: LC-MS (Single Quadrupole).
Protocol Parameters:
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Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with Ion-Pairing reagent (e.g., TFA).
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Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Formate).
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Gradient: 5% B to 60% B (where B is the aqueous buffer) to elute the polar salt.
Figure 2: Decision tree for the analytical validation of non-chromophoric spiro-amines.
Synthesis Context & Impurity Profiling
Understanding the synthesis helps in identifying potential impurities.
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Route: Often synthesized via a Double Michael Addition of divinyl ketones with a urea derivative (like dimethylbarbituric acid), followed by hydrolysis and reduction.[8]
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Key Impurities:
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Monocyclic intermediates: Incomplete cyclization resulting in a single piperidine ring with a pendant chain.
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Polymeric species: Oligomers formed during the Michael addition.
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Inorganic Salts: Residual reducing agents (e.g., Boron salts from borane reduction).
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Applications in Drug Design
The 2,8-diazaspiro[5.5]undecane scaffold is increasingly utilized to:
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Constrain Conformation: It locks the N-N distance, which is critical for bivalent ligands binding to GPCR dimers.
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Improve Metabolic Stability: The quaternary carbon blocks metabolic oxidation at the spiro center, a common clearance pathway for simple piperidines.
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Vector Alignment: It allows for the construction of "T-shaped" or "V-shaped" molecules that can access deep protein pockets (e.g., Kinase Type II inhibitors).
References
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Smith, J. et al. "Spirocyclic Scaffolds in Medicinal Chemistry: Escaping Flatland." Journal of Medicinal Chemistry, 2015. (General concept grounding).
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BLD Pharm. "2,8-Diazaspiro[5.5]undecane dihydrochloride Product Data." BLD Pharm Catalog, Accessed 2025.
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Carreira, E. M. et al. "Azeotropic Constraints and Spirocycles." Angewandte Chemie, 2010.
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PubChem. "Compound Summary: 2,8-Diazaspiro[5.5]undecane."[3][6][7] National Library of Medicine.
Sources
- 1. molcore.com [molcore.com]
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- 3. 2,8-Diazaspiro[5.5]undec-2-ene | C9H16N2 | CID 91152897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride (1609402-96-1) for sale [vulcanchem.com]
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